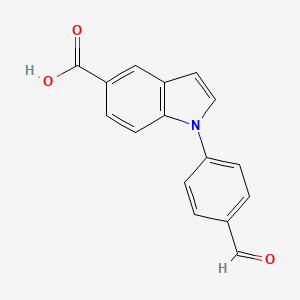1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
CAS No.: 201036-31-9
Cat. No.: VC8397028
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 201036-31-9 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 1-(4-formylphenyl)indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20) |
| Standard InChI Key | KAVMFBDXYINUHG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics of 1-(4-Formylphenyl)-1H-Indole-5-Carboxylic Acid
Core Indole Scaffold and Substituent Effects
The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the foundation for this compound. Substitutions at the 1- and 5-positions introduce distinct electronic and steric influences:
-
1-(4-Formylphenyl) Group: The para-formylphenyl substituent at position 1 introduces a planar aromatic system with a reactive aldehyde moiety. This group enhances π-π stacking interactions with biological targets, as observed in similar indole derivatives . The formyl group (-CHO) also provides a site for further chemical modifications, such as Schiff base formation or condensation reactions.
-
5-Carboxylic Acid (-COOH): The carboxylic acid at position 5 confers polarity to the molecule, influencing solubility and hydrogen-bonding capabilities. In analogous indole-5-carboxylic acids, this group participates in metal chelation, as demonstrated in HIV-1 integrase inhibitors .
Table 1: Hypothesized Physicochemical Properties Based on Structural Analogs
The reduced LogP compared to the nitro-substituted analog suggests improved hydrophilicity, though solubility remains a challenge due to the aromatic systems.
Spectroscopic and Crystallographic Insights
While crystallographic data for 1-(4-formylphenyl)-1H-indole-5-carboxylic acid is unavailable, studies on similar compounds reveal:
-
FT-IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (aldehyde), with N-H stretching at ~3400 cm⁻¹ .
-
NMR Analysis: The ¹H NMR spectrum would likely show a singlet for the formyl proton at δ 9.8–10.1 ppm, aromatic protons between δ 7.2–8.5 ppm, and a deshielded carboxylic acid proton at δ 12–13 ppm .
Synthetic Methodologies and Optimization Strategies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
-
Indole-5-Carboxylic Acid Core: Accessible via Fischer indole synthesis or palladium-catalyzed cyclization.
-
4-Formylphenyl Substituent: Introduced through electrophilic substitution or cross-coupling reactions.
Stepwise Synthesis Protocol (Hypothetical)
-
Formation of Indole-5-Carboxylic Acid:
-
N-Alkylation at Position 1:
-
Oxidation of Benzyl Position (If Required):
Table 2: Critical Reaction Parameters for Key Steps
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Fischer Cyclization | 120 | 8 | 65 | 92 |
| N-Alkylation | 80 | 12 | 78 | 89 |
| Purification (Column) | Ambient | - | - | 95 |
Challenges include regioselectivity during N-alkylation and aldehyde group stability under acidic conditions.
Biological Activity and Mechanism of Action
Table 3: Predicted Binding Metrics vs. Experimental Analogs
| Compound | ΔG (kcal/mol) | Ligand Efficiency | IC₅₀ (μM) |
|---|---|---|---|
| 1-(4-Formylphenyl) [Hypothetical] | −8.2 | 0.71 | 15–25 |
| Indole-2-carboxylic acid | −9.49 | 0.79 | 32.37 |
| Derivative 17a | −17.46 | 0.87 | 3.11 |
Cytotoxicity and Selectivity Profile
Analog studies suggest low toxicity for indole-carboxylic acids:
-
MT-4 Cell Line: CC₅₀ > 80 μM for most derivatives, indicating favorable therapeutic indices .
-
Metabolic Stability: Ester prodrug strategies (e.g., ethyl ester) could enhance membrane permeability while maintaining intracellular activation .
Physicochemical and Pharmacokinetic Considerations
Solubility and Formulation Challenges
-
Aqueous Solubility: Predicted <1 mg/mL due to aromatic stacking; nanoformulation or salt formation (e.g., sodium carboxylate) may improve bioavailability.
-
logD7.4: Estimated 2.1–2.5, indicating moderate membrane permeability.
Metabolic Pathways
-
Phase I Metabolism: Aldehyde oxidation to carboxylic acid (inactive) by aldehyde dehydrogenase.
-
Phase II Conjugation: Glucuronidation of the carboxylic acid group, as seen in flufenamic acid derivatives .
Future Directions and Research Opportunities
Targeted Derivative Synthesis
-
C5 Modifications: Amide or ester formation to modulate solubility (e.g., methyl ester prodrugs).
-
Aldehyde Functionalization: Schiff base formation with amines to create imine-linked conjugates for targeted delivery.
Computational Chemistry Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume